molecular formula C7H9Cl3N2 B1446072 [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride CAS No. 1379462-58-4

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride

Cat. No.: B1446072
CAS No.: 1379462-58-4
M. Wt: 227.5 g/mol
InChI Key: AHPXPZLLTYZMDM-UHFFFAOYSA-N
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Description

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula C₆H₇Cl₃N₂. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,5-dichlorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines, reduced hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also interact with cellular components, leading to the formation of reactive intermediates that can modify biological molecules and affect cellular processes.

Comparison with Similar Compounds

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride can be compared with other similar compounds such as:

  • [(2,4-Dichlorophenyl)methyl]hydrazine hydrochloride
  • [(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride
  • [(2,5-Dimethylphenyl)methyl]hydrazine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. This compound is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(2,5-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXPZLLTYZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379462-58-4
Record name [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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